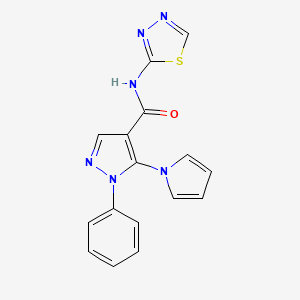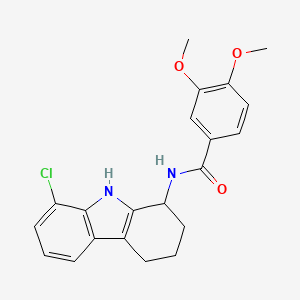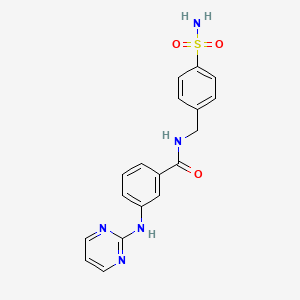![molecular formula C21H17N3O5 B12174748 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide](/img/structure/B12174748.png)
2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide is a complex organic compound that combines the structural features of chromene and quinazoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
The synthesis of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide typically involves multiple steps:
Synthesis of 4-methyl-2-oxo-2H-chromen-7-yl acetic acid: This can be achieved through the esterification of 4-methyl-2-oxo-2H-chromen-7-yl acetic acid with appropriate reagents.
Formation of the acetamide derivative: The acetic acid derivative is then reacted with N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)amine under suitable conditions to form the final compound.
Chemical Reactions Analysis
2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide undergoes various chemical reactions:
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including antimicrobial and anticancer properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Material Science: It is used in the synthesis of photoactive materials and smart polymers.
Mechanism of Action
The mechanism of action of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide involves its interaction with specific molecular targets. The chromene moiety is known to interact with DNA and proteins, potentially inhibiting their function . The quinazoline derivative can inhibit enzymes involved in cell signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include:
4-methyl-2-oxo-2H-chromen-7-yl acetic acid: This compound shares the chromene moiety and is used in similar applications.
N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)amine: This compound shares the quinazoline moiety and is also used in medicinal chemistry.
Properties
Molecular Formula |
C21H17N3O5 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
2-(4-methyl-2-oxochromen-7-yl)oxy-N-(3-methyl-4-oxoquinazolin-6-yl)acetamide |
InChI |
InChI=1S/C21H17N3O5/c1-12-7-20(26)29-18-9-14(4-5-15(12)18)28-10-19(25)23-13-3-6-17-16(8-13)21(27)24(2)11-22-17/h3-9,11H,10H2,1-2H3,(H,23,25) |
InChI Key |
JJAYZEFRRSAOFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=CC4=C(C=C3)N=CN(C4=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(2,4-dimethylphenyl)-4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperazine](/img/structure/B12174676.png)
![2-{[benzyl(methyl)amino]methyl}-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one](/img/structure/B12174681.png)

![(3Z)-7-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12174687.png)


![5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-hydroxy-2H-1,4-benzoxazin-6-yl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12174704.png)



methanone](/img/structure/B12174739.png)
